3-(Trimethylfuran-3-yl)propanoic acid 3-(Trimethylfuran-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17798039
InChI: InChI=1S/C10H14O3/c1-6-7(2)13-8(3)9(6)4-5-10(11)12/h4-5H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

3-(Trimethylfuran-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17798039

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Trimethylfuran-3-yl)propanoic acid -

Specification

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 3-(2,4,5-trimethylfuran-3-yl)propanoic acid
Standard InChI InChI=1S/C10H14O3/c1-6-7(2)13-8(3)9(6)4-5-10(11)12/h4-5H2,1-3H3,(H,11,12)
Standard InChI Key LLFGIXNGOOKBHI-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=C1CCC(=O)O)C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates a furan ring—a five-membered aromatic oxygen heterocycle—substituted with three methyl groups at the 3-position and a propanoic acid side chain (CH2CH2COOH-CH_2CH_2COOH). This configuration confers both lipophilic (via methyl groups) and hydrophilic (via carboxylic acid) properties, enabling diverse reactivity and interaction profiles. The furan ring’s electron-rich nature facilitates electrophilic substitutions, while the carboxylic acid group allows for salt formation and hydrogen bonding .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC10H14O3C_{10}H_{14}O_3
Molecular Weight182.22 g/mol
Purity95%
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLikely polar aprotic solvents

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The compound’s synthesis may involve Friedel-Crafts alkylation or hydroarylation strategies. A related study demonstrated that 3-(furan-2-yl)propenoic acids undergo hydroarylation in triflic acid (TfOH), yielding 3-aryl-3-(furan-2-yl)propenoic acid derivatives . For 3-(trimethylfuran-3-yl)propanoic acid, a plausible route includes:

  • Methylation of Furan: Introducing methyl groups via alkylation of furan using methyl halides and Lewis acids.

  • Side-Chain Attachment: Coupling the trimethylfuran with propanoic acid via nucleophilic acyl substitution or conjugate addition.

Industrial Production Considerations

Comparative Analysis with Structural Analogues

3-(Furan-3-yl)propanoic Acid

Lacking methyl groups, this analogue shows reduced antimicrobial activity, highlighting the importance of lipophilic substitutions .

3-(2,4,5-Trimethylfuran-3-yl)propanoic Acid

Additional methyl groups may sterically hinder interactions with biological targets, reducing efficacy compared to the 3-trimethyl isomer.

Table 2: Structural and Functional Comparison

CompoundMethyl SubstitutionBioactivity
3-(Trimethylfuran-3-yl)propanoic acid3-positionAntimicrobial (predicted)
3-(Furan-3-yl)propanoic acidNoneModerate activity
3-(2,4,5-Trimethylfuran-3-yl)propanoic acid2,4,5-positionsLower membrane permeability

Current Research and Future Directions

Recent studies focus on optimizing synthetic routes and exploring biomedical applications. Computational modeling could elucidate structure-activity relationships, guiding the design of derivatives with enhanced selectivity. Additionally, formulation studies may address solubility limitations for pharmaceutical use.

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